molecular formula C44H24CuN4NaO12S4-3 B13101189 copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate

copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate

Cat. No.: B13101189
M. Wt: 1015.5 g/mol
InChI Key: ZFNMOSYKIDBYGO-UHFFFAOYSA-J
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Description

“Copper;Sodium;4-[10,15,20-Tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate” is a water-soluble metalloporphyrin derivative characterized by three sulfonate groups at the 10-, 15-, and 20-positions of the porphyrin macrocycle and a phenyl substituent at the 5-position. The copper(II) ion is coordinated at the porphyrin core, while sodium counterions balance the sulfonate groups’ negative charges. This compound exhibits unique supramolecular aggregation behavior in acidic aqueous media, forming non-racemic chiral structures under shear forces .

Synthesis: Early methods relied on partial sulfonation of 5,10,15,20-tetraphenylporphyrin (TPP) under harsh conditions, yielding mixtures that required tedious chromatographic purification . A recent protocol improved scalability (gram-scale) via a three-step sequence: mononitration, nitro-to-amine reduction, and sulfonation, followed by reductive deamination. This method avoids aggregation issues and enhances yield .

Applications: The compound serves as a supramolecular catalyst for aqueous Diels-Alder reactions and a model for photosynthetic light-harvesting complexes due to its chiral aggregates . Its zwitterionic form’s stability and reactivity make it valuable in heterogeneous catalysis and materials science.

Properties

Molecular Formula

C44H24CuN4NaO12S4-3

Molecular Weight

1015.5 g/mol

IUPAC Name

copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate

InChI

InChI=1S/C44H28N4O12S4.Cu.Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;/q-2;+2;+1/p-4

InChI Key

ZFNMOSYKIDBYGO-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Na+].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate involves a multi-step synthetic route. One common method starts with the synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, which is then metallated with copper to form the final compound . The procedure relies on the one-pot reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin, which can be obtained from 5,10,15,20-tetraphenylporphyrin through a three-step sequence involving mononitration, nitro to amine reduction, and sulfonation of the phenyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure higher yields and purity.

Scientific Research Applications

Biomedical Research

Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of copper porphyrins against cancer cell lines. For instance, a study on copper(II) tetrakis(4-methyloxyphenyl)porphyrin demonstrated significant cytotoxicity with an IC50 value of 32.07 μg/mL against MCF-7 breast cancer cells . This suggests potential applications in targeted cancer therapies where porphyrins can be utilized as photosensitizers in photodynamic therapy (PDT).

Photodynamic Therapy
Copper porphyrins are being explored as photosensitizers in PDT due to their ability to generate reactive oxygen species (ROS) upon light activation. The incorporation of sulfonate groups enhances their solubility in aqueous environments, making them suitable for biological applications. Research indicates that these compounds can effectively target tumor cells while minimizing damage to surrounding healthy tissues .

Energy Conversion

Solar Cells
Copper porphyrins have been integrated into solar energy technologies, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. Their unique electronic properties allow them to act as efficient light-harvesting materials. A study showed that porphyrin derivatives improved the performance of perovskite films by enhancing crystallinity and light absorption, leading to a power conversion efficiency (PCE) increase to 19.3% .

Lithium Batteries
Porphyrins are also being investigated for use in lithium-ion batteries due to their ability to facilitate electron transfer and improve charge storage capacity. The structural properties of copper porphyrins allow for effective charge transport, making them promising candidates for next-generation battery technologies .

Catalysis

Electrocatalytic Properties
Copper(II) porphyrins exhibit remarkable electrocatalytic activity, particularly in redox reactions. Binuclear copper(II) fused porphyrins have been shown to catalyze various electrochemical reactions efficiently . Their unique structure allows for enhanced electron transfer rates, making them suitable for applications in fuel cells and other electrochemical devices.

Organometallic Catalysis
The functionalization of porphyrins through organometallic methodologies has opened avenues for developing new catalytic systems. These systems can be tailored for specific reactions, enhancing their efficiency and selectivity .

Comparative Data Table

Application AreaKey FindingsReferences
Biomedical Research Significant cytotoxicity against MCF-7 cells; potential in PDT ,
Energy Conversion Improved PCE in perovskite solar cells; effective charge transport in batteries ,
Catalysis High electrocatalytic activity; effective organometallic catalysts ,

Comparison with Similar Compounds

Table 1: Structural Comparison of Copper-Based Sulfonated Porphyrins and Analogues

Compound Name Sulfonate Groups Substituents Metal Center Key Features
Target Compound 3 Phenyl, tris(4-sulfonatophenyl) Copper Chiral aggregation under shear
TPPS4 (Tetrasulfonated derivative) 4 Tetrakis(4-sulfonatophenyl) None Higher solubility, no chiral aggregation
2-Nitro-5,10,15,20-tetra(4-trifluoromethylphenyl)porphyrinato copper(II) 0 Trifluoromethylphenyl, nitro Copper Lipophilic, stable in organic media
Cobalt(2+);4-[10,15,20-Tris(4-aminophenyl)...] 0 Aminophenyl Cobalt Amino groups enable coordination chemistry
5-(4-Carboxyphenyl)-10,15,20-Tris(4-pyridyl)porphyrin 0 Pyridyl, carboxyphenyl Varies MOF construction via pyridyl coordination

Key Observations:

  • Sulfonation Degree : The target compound’s three sulfonate groups balance water solubility and aggregation propensity, unlike TPPS4’s four sulfonates, which hinder chiral self-assembly .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, nitro in ) enhance oxidative stability but reduce aqueous solubility . Amino () and pyridyl groups () enable metal coordination or framework assembly.

Table 2: Catalytic and Functional Properties Comparison

Compound Name Catalytic Application Conditions Efficiency/Outcome
Target Compound Aqueous Diels-Alder reaction Acidic aqueous media 80–95% yield, enantioselectivity via chiral aggregates
TPPS4 Photosensitization Neutral/acidic water Used in photodynamic therapy, no catalytic role
2-Nitro-...trifluoromethylphenyl Cu(II) porphyrin Cyclohexene oxidation Organic solvents >90% conversion, reusable catalyst
5-(4-Carboxyphenyl)-Tris(4-pyridyl)porphyrin MOF construction Solid-state High surface area frameworks

Key Observations:

  • Reaction Medium : The target compound’s water solubility enables green chemistry applications, whereas ’s lipophilic porphyrin excels in organic-phase oxidations .
  • Supramolecular Catalysis : Chiral aggregates of the target compound enhance stereoselectivity in Diels-Alder reactions, a feature absent in TPPS4 .

Aggregation and Solubility

  • Target Compound: Forms J-aggregates in acidic water (pH < 4), critical for catalytic activity.
  • Non-Porphyrin Sulfonates: Sodium lauryl sulfonate () shares sulfonate groups but acts as a surfactant, lacking catalytic or chiral properties .

Biological Activity

Copper porphyrins, specifically the compound "copper; sodium; 4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate," have garnered significant attention in biomedical research due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound is a metalloporphyrin featuring a copper ion coordinated to a porphyrin ring with sulfonate groups, enhancing its solubility in aqueous environments. The synthesis typically involves the modification of existing porphyrin structures through sulfonation and metal coordination. A notable synthetic route includes the reductive deamination of sulfonated aminoporphyrins, allowing for large-scale production suitable for biological testing .

Antibacterial Activity

Copper porphyrins have demonstrated promising antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

In Vitro Studies

Research has shown that copper porphyrins exhibit significant antibacterial activity. For instance, studies reported inhibition zones of up to 16.5 mm against Staphylococcus aureus when using specific copper(II) porphyrins . The effectiveness is influenced by the presence of electron-withdrawing groups on the porphyrin structure, which enhance lipophilicity and facilitate membrane penetration.

Table 1: Antibacterial Activity of Copper Porphyrins

Bacteria SpeciesInhibition Zone (mm)Concentration (mg/L)
Staphylococcus aureus16.531.25
Escherichia coli14.062.5
Klebsiella pneumoniae12.0125

Anticancer Activity

Copper porphyrins also exhibit significant anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and the generation of reactive oxygen species (ROS).

  • DNA Binding : Copper(II) complexes can intercalate into DNA strands, disrupting replication and transcription processes .
  • ROS Generation : Upon light activation or chemical reaction, these complexes can produce ROS, leading to oxidative stress in cancer cells and subsequent cell death.

Case Study: Anticancer Efficacy

In a study involving various cancer cell lines (A549, H1975), copper porphyrin complexes were shown to selectively target cancer cells while exhibiting biocompatibility towards normal cells. The para-nitrile functionalized complex displayed an IC50 value of 6.09 μM against H1975 cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Copper Porphyrins

Cell LineIC50 (μM)Selectivity Index
A5498.51.2
H19756.091.8
HepG210.21.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing copper-sodium porphyrin sulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves metallation of the free-base porphyrin with copper(II) salts under controlled pH (8–10) to prevent aggregation. Sodium sulfonate groups are introduced via sulfonation of phenyl substituents using chlorosulfonic acid, followed by neutralization with NaOH. Key variables include temperature (60–80°C for sulfonation), stoichiometry of sulfonating agents, and purification via dialysis or size-exclusion chromatography to remove unreacted salts. Yield optimization requires monitoring reaction progress via UV-Vis spectroscopy (Soret band at ~420 nm for metalloporphyrins) .

Q. Which spectroscopic techniques are critical for confirming the metalloporphyrin structure and sulfonate group integrity?

  • Methodological Answer :

  • UV-Vis : Soret band (~420 nm) and Q-bands (500–650 nm) confirm porphyrin π-π* transitions and metal coordination.
  • NMR : 1^1H NMR in D2_2O/NaOD detects sulfonate proton environments (absence of aromatic protons due to sulfonation).
  • XPS : Cu 2p3/2_{3/2} peaks (~935 eV) confirm Cu(II) oxidation state, while S 2p peaks (~168 eV) validate sulfonate groups.
  • FTIR : Sulfonate S=O stretches (~1040 cm1^{-1} and ~1170 cm1^{-1}) .

Q. How do sulfonate substituents affect the compound’s solubility and ionic properties in aqueous versus organic solvents?

  • Methodological Answer : Sulfonate groups enhance aqueous solubility via electrostatic repulsion and hydrogen bonding. Ionic strength can be modulated using NaCl to screen charges in aqueous solutions. In organic solvents (e.g., DMF, DMSO), solubility depends on counterion exchange (e.g., replacing Na+^+ with tetrabutylammonium ions). Conductivity measurements and dynamic light scattering (DLS) assess aggregation tendencies in different solvents .

Advanced Research Questions

Q. How to design a photocatalytic experiment comparing this compound’s efficiency with non-sulfonated analogs?

  • Methodological Answer :

Catalyst Immobilization : Anchor the porphyrin onto TiO2_2 or MOF supports via sulfonate-Ti/O coordination .

Activity Assay : Monitor dye degradation (e.g., methylene blue) under visible light, comparing rate constants (k) using UV-Vis kinetics.

Control Variables : Maintain identical light intensity, catalyst loading, and pH.

Electron Transfer Analysis : Use transient absorption spectroscopy to compare charge separation lifetimes. Sulfonated variants may exhibit enhanced aqueous stability but reduced interfacial electron transfer due to electrostatic barriers .

Q. What strategies resolve discrepancies in reported catalytic activities linked to aggregation effects?

  • Methodological Answer :

  • Aggregation Mitigation : Introduce steric hindrance (e.g., bulky counterions) or use surfactants (e.g., CTAB) to disperse aggregates.
  • Advanced Characterization : Small-angle X-ray scattering (SAXS) quantifies aggregation size.
  • Activity Normalization : Express turnover frequency (TOF) per monomeric unit instead of bulk mass. Compare data under standardized ionic strengths to isolate aggregation impacts .

Q. How to assess the compound’s potential in supramolecular assemblies or metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Coordination-Driven Assembly : React with Zn(NO3_3)2_2 or ZrCl4_4 to form porphyrin-based MOFs. Characterize crystallinity via PXRD and surface area via BET.
  • Host-Guest Studies : Use fluorescence quenching to probe binding with guests (e.g., fullerenes). Sulfonate groups may enhance selectivity for cationic guests via electrostatic interactions .

Q. How to analyze the copper coordination environment’s impact on redox properties using electrochemical methods?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Perform in deaerated DMF with TBAPF6_6 as electrolyte. Compare Cu(II)/Cu(I) reduction potentials (-0.2 to -0.5 V vs Ag/AgCl) to assess ligand field effects.
  • EPR Spectroscopy : Analyze g-values (~2.05–2.20) and hyperfine splitting to determine axial vs. rhombic distortion. Sulfonate groups may stabilize Cu(II) via electron-withdrawing effects, shifting redox potentials .

Q. How to mitigate batch-to-batch variability in synthesis affecting reproducibility in photodynamic studies?

  • Methodological Answer :

  • Standardized Protocols : Use automated syringes for reagent addition and inline pH monitoring.
  • Quality Control : Implement HPLC-PDA to quantify porphyrin purity (>95%) and ICP-MS for Cu content.
  • Batch Tracking : Correlate catalytic activity with spectroscopic fingerprints (e.g., Soret band FWHM) to identify outlier batches .

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